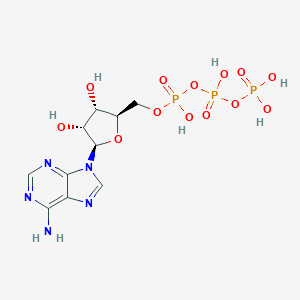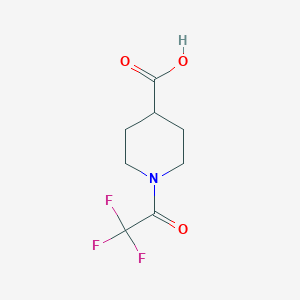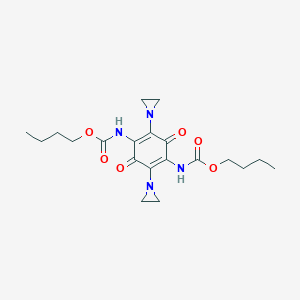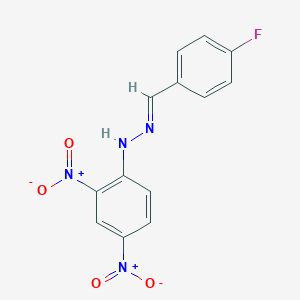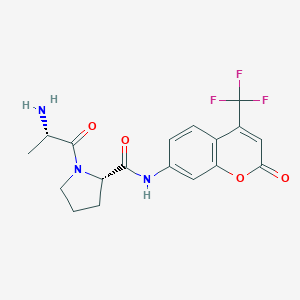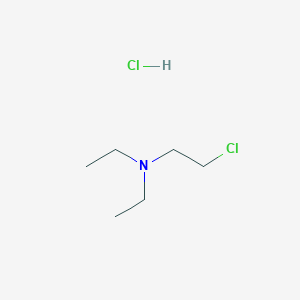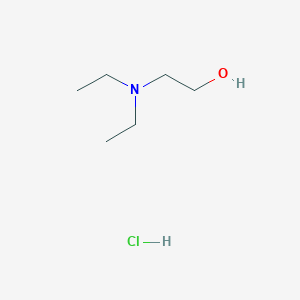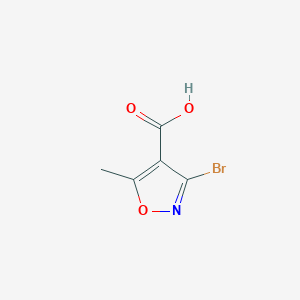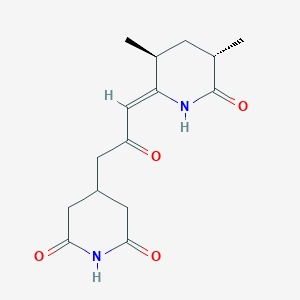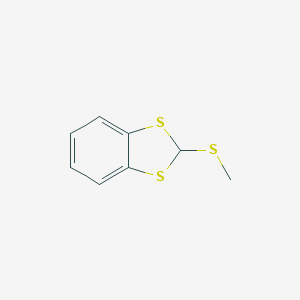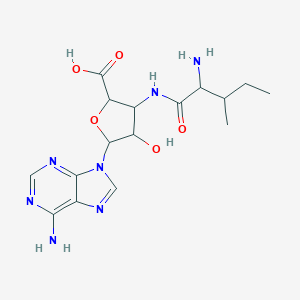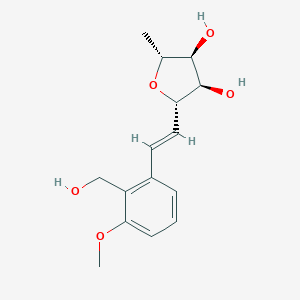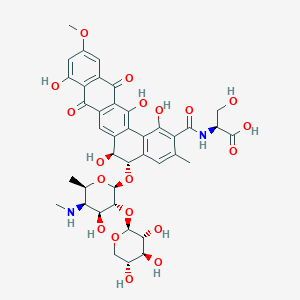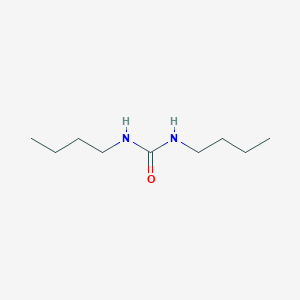![molecular formula C9H12S2 B143353 1-[2-(Sulfanylmethyl)phenyl]ethanethiol CAS No. 136103-76-9](/img/structure/B143353.png)
1-[2-(Sulfanylmethyl)phenyl]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Sulfanylmethyl)phenyl]ethanethiol, also known as MPTP, is a chemical compound that has been extensively studied for its potential application in scientific research. MPTP is a thiol compound that has a phenyl ring attached to it, which makes it an important molecule for studying the biochemical and physiological effects of thiol compounds.
Mechanism Of Action
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form a toxic metabolite called MPP+. MPP+ is taken up by dopamine neurons in the brain, where it causes oxidative stress and cell death. This mechanism of action is similar to that observed in Parkinson's disease, where dopamine neurons in the brain are selectively destroyed.
Biochemical And Physiological Effects
1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a range of biochemical and physiological effects. In addition to causing oxidative stress and cell death in dopamine neurons, 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been shown to cause a decrease in dopamine levels in the brain. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol has also been shown to cause changes in the expression of genes involved in oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. One of the advantages of using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is that it causes symptoms similar to those observed in Parkinson's disease, making it a useful model for studying the disease. However, there are also limitations to using 1-[2-(Sulfanylmethyl)phenyl]ethanethiol in lab experiments. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is a toxic compound that can be dangerous to handle, and it is not suitable for use in human studies.
Future Directions
There are several future directions for research on 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol. Another area of research is the development of new animal models for studying neurodegenerative disorders. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol, particularly in relation to oxidative stress and inflammation.
Synthesis Methods
The synthesis of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol involves the reaction of 2-(chloromethyl)phenylmethanethiol with sodium sulfide in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the synthesis method is typically high, and the purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Scientific Research Applications
1-[2-(Sulfanylmethyl)phenyl]ethanethiol has been extensively studied for its potential application in scientific research. One of the primary applications of 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is in the study of Parkinson's disease. 1-[2-(Sulfanylmethyl)phenyl]ethanethiol is known to cause symptoms similar to those observed in Parkinson's disease, making it a valuable tool for studying the disease and developing new treatments.
properties
CAS RN |
136103-76-9 |
|---|---|
Product Name |
1-[2-(Sulfanylmethyl)phenyl]ethanethiol |
Molecular Formula |
C9H12S2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
1-[2-(sulfanylmethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H12S2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 |
InChI Key |
JVVKEOZLOMAVFP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CS)S |
Canonical SMILES |
CC(C1=CC=CC=C1CS)S |
synonyms |
1,2-Benzenedimethanethiol,-alpha--methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



